Cas no 941901-08-2 (N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-(4-fluorobenzenesulfonyl)butanamide)

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-(4-fluorobenzenesulfonyl)butanamide is a structurally complex organic compound featuring a benzothiazole core substituted with chloro and methyl groups, coupled with a fluorobenzenesulfonyl butanamide moiety. This compound exhibits potential as an intermediate or active pharmaceutical ingredient (API) due to its distinct molecular architecture, which may confer selective biological activity. The presence of both electron-withdrawing (chloro, fluorobenzenesulfonyl) and lipophilic (methyl) groups enhances its binding affinity and metabolic stability. Its well-defined synthesis pathway allows for precise modifications, making it valuable for medicinal chemistry research, particularly in the development of enzyme inhibitors or receptor modulators. The compound's purity and stability under standard conditions further support its utility in preclinical studies.
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-(4-fluorobenzenesulfonyl)butanamide structure
941901-08-2 structure
Product Name:N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-(4-fluorobenzenesulfonyl)butanamide
CAS No:941901-08-2
MF:C18H16ClFN2O3S2
MW:426.912644386292
CID:5499902
Update Time:2025-10-23

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-(4-fluorobenzenesulfonyl)butanamide Chemical and Physical Properties

Names and Identifiers

    • N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-(4-fluorophenyl)sulfonylbutanamide
    • N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-(4-fluorobenzenesulfonyl)butanamide
    • Inchi: 1S/C18H16ClFN2O3S2/c1-11-4-9-14(19)17-16(11)22-18(26-17)21-15(23)3-2-10-27(24,25)13-7-5-12(20)6-8-13/h4-9H,2-3,10H2,1H3,(H,21,22,23)
    • InChI Key: DKYMZDCAZBEQKN-UHFFFAOYSA-N
    • SMILES: C(NC1=NC2=C(C)C=CC(Cl)=C2S1)(=O)CCCS(C1=CC=C(F)C=C1)(=O)=O

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-(4-fluorobenzenesulfonyl)butanamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2815-0494-2μmol
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-(4-fluorobenzenesulfonyl)butanamide
941901-08-2 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2815-0494-5μmol
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-(4-fluorobenzenesulfonyl)butanamide
941901-08-2 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2815-0494-10μmol
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-(4-fluorobenzenesulfonyl)butanamide
941901-08-2 90%+
10μl
$69.0 2023-05-16
Life Chemicals
F2815-0494-20μmol
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-(4-fluorobenzenesulfonyl)butanamide
941901-08-2 90%+
20μl
$79.0 2023-05-16
Life Chemicals
F2815-0494-1mg
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-(4-fluorobenzenesulfonyl)butanamide
941901-08-2 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2815-0494-2mg
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-(4-fluorobenzenesulfonyl)butanamide
941901-08-2 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2815-0494-3mg
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-(4-fluorobenzenesulfonyl)butanamide
941901-08-2 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2815-0494-4mg
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-(4-fluorobenzenesulfonyl)butanamide
941901-08-2 90%+
4mg
$66.0 2023-05-16
Life Chemicals
F2815-0494-5mg
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-(4-fluorobenzenesulfonyl)butanamide
941901-08-2 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2815-0494-10mg
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-(4-fluorobenzenesulfonyl)butanamide
941901-08-2 90%+
10mg
$79.0 2023-05-16

Additional information on N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-(4-fluorobenzenesulfonyl)butanamide

N-(7-Chloro-4-methyl-1,3-benzothiazol-2-yl)-4-(4-fluorobenzenesulfonyl)butanamide (CAS No. 941901-08-2): An Overview

N-(7-Chloro-4-methyl-1,3-benzothiazol-2-yl)-4-(4-fluorobenzenesulfonyl)butanamide (CAS No. 941901-08-2) is a synthetic compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of benzothiazoles, which are known for their diverse biological activities, including anti-inflammatory, antitumor, and antimicrobial properties.

The structure of N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-(4-fluorobenzenesulfonyl)butanamide features a benzothiazole core with a chloro and methyl substitution on the benzene ring, and a fluorobenzenesulfonyl group attached to a butanamide moiety. This unique combination of functional groups imparts the compound with specific pharmacological properties that make it a promising candidate for various therapeutic applications.

Recent studies have focused on the potential of N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-(4-fluorobenzenesulfonyl)butanamide as an anti-inflammatory agent. In vitro and in vivo experiments have demonstrated its ability to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. These findings suggest that the compound could be effective in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

In addition to its anti-inflammatory properties, N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-(4-fluorobenzenesulfonyl)butanamide has shown promise in cancer research. Studies have indicated that the compound can induce apoptosis in various cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism of action appears to involve the inhibition of key signaling pathways such as PI3K/Akt and MAPK/ERK, which are often dysregulated in cancer cells.

The pharmacokinetic profile of N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-(4-fluorobenzenesulfonyl)butanamide has also been investigated. Research has shown that the compound exhibits good oral bioavailability and a favorable distribution profile, making it suitable for further development as an oral therapeutic agent. However, further studies are needed to optimize its pharmacokinetic properties and to evaluate its safety and efficacy in clinical trials.

The synthesis of N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-(4-fluorobenzenesulfonyl)butanamide typically involves multi-step reactions starting from readily available starting materials. The key steps include the formation of the benzothiazole core, the introduction of the chloro and methyl substituents, and the attachment of the fluorobenzenesulfonyl group via a sulfonylation reaction. The overall synthetic route is well-documented in the literature and can be adapted for large-scale production if necessary.

In conclusion, N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-(4-fluorobenzenesulfonyl)butanamide (CAS No. 941901-08-2) is a promising compound with potential applications in both anti-inflammatory and anticancer therapy. Ongoing research continues to explore its biological activities and mechanisms of action, paving the way for its potential use in clinical settings. As more data becomes available from preclinical and clinical studies, this compound may emerge as a valuable addition to the arsenal of therapeutic agents available for treating various diseases.

Recommended suppliers
Nanjing jingzhu bio-technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zouping Mingyuan Import and Export Trading Co., Ltd
Shandong Jing Kun Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Jing Kun Chemical Co.,Ltd.
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd